(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Description
(3aR,6aS)-3a,6a-Dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a bicyclic amine hydrochloride salt characterized by a fused furo-pyrrolidine scaffold with two methyl substituents at the 3a and 6a positions. Its molecular formula is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol (estimated from analogs in ). The compound exhibits a stereospecific (3aR,6aS) configuration, which influences its physicochemical properties and biological interactions. It is typically synthesized via cyclization reactions involving substituted pyrrolidine precursors, as inferred from related methodologies in and .
Key properties include:
Properties
CAS No. |
2095349-68-9 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3aS,6aR)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-3-9-4-8(7,2)6-10-5-7;/h9H,3-6H2,1-2H3;1H/t7-,8+; |
InChI Key |
DNBFKPCVOKCHJN-KVZVIFLMSA-N |
Isomeric SMILES |
C[C@]12CNC[C@]1(COC2)C.Cl |
Canonical SMILES |
CC12CNCC1(COC2)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Efficiency and Solvent Screening
Table 1 summarizes optimization data for a model reaction using Takemoto’s catalyst.
| Parameter | Condition | Yield (%) | Selectivity (s) |
|---|---|---|---|
| Solvent | p-Xylene | 76 | 12.5 |
| Concentration (M) | 0.33 | 82 | 15.2 |
| Catalyst loading | 20 mol% | 85 | 16.8 |
Increasing catalyst loading to 20 mol% enhances enantiomeric excess (ee) to >95%, while higher concentrations ([0.16]M) improve conversion rates.
Large-Scale Adaptations
Scaling the reaction to 1.0 mmol maintains efficiency, with yields exceeding 75% after flash column chromatography (Cy:EtOAc = 90:10). Trituration with ethyl acetate further purifies the hydrochloride salt, as demonstrated in a 76.3% yield for a related compound.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes critical differences between the target compound and its closest structural analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Synthetic Accessibility | Leadlikeness |
|---|---|---|---|---|---|---|---|
| (3aR,6aS)-3a,6a-Dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | 60889-33-0 | C₈H₁₆ClNO | 177.67 | 3a,6a-dimethyl | 12.2 mg/mL | 2.28 | 1.0 |
| Hexahydro-1H-furo[3,4-c]pyrrole | 60889-32-9 | C₆H₁₀ClNO | 163.61 | No methyl groups | 44.5 mg/mL | 2.15 | 0.8 |
| (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole | 55129-05-0 | C₆H₁₀ClNO | 163.61 | Racemic mixture | 23.1 mg/mL | 2.20 | 0.7 |
| Octahydrofuro[3,4-c]pyridine hydrochloride | 1956385-17-3 | C₇H₁₄ClNO | 163.65 | Pyridine core | 18.9 mg/mL | 3.10 | 0.5 |
| (3aR,6aS)-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride | 179339-70-9 | C₆H₁₂ClNS | 165.68 | Thieno (sulfur) ring | 10.5 mg/mL | 2.75 | 0.6 |
Key Observations:
Impact of Methyl Substituents :
The dimethyl groups in the target compound reduce solubility (12.2 mg/mL vs. 44.5 mg/mL in the unmethylated analog) due to increased hydrophobicity but enhance metabolic stability and receptor binding selectivity .
Core Heteroatom Differences: Replacement of the furo oxygen with sulfur (thieno analog) increases molecular weight (165.68 vs. 163.61 g/mol) and decreases solubility (10.5 mg/mL), likely due to sulfur’s lower polarity .
Stereochemical Variations : Racemic mixtures (e.g., CAS 55129-05-0) exhibit intermediate solubility (23.1 mg/mL) and reduced leadlikeness (0.7), underscoring the importance of stereochemical purity in drug design .
Biological Activity
(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 141.21 g/mol
- CAS Number : 2095349-68-9
- Form : Hydrochloride salt
The biological activity of (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is largely attributed to its interaction with specific biological pathways:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neural tissues. This is particularly relevant in the context of neurodegenerative diseases.
- Antitumor Activity : Research indicates that the compound may have antitumor effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may interfere with the DNA damage response mechanisms, enhancing the efficacy of conventional chemotherapeutic agents.
Biological Activity Data
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated reduced neuronal death in vitro under oxidative stress conditions. |
| Study 2 | Antitumor Effects | Showed significant inhibition of tumor cell proliferation in various cancer cell lines. |
| Study 3 | Pharmacokinetics | Exhibited favorable absorption and distribution characteristics in preclinical models. |
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of Alzheimer's disease, (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride was administered to assess its protective effects against cognitive decline. Results indicated improved memory retention and reduced amyloid plaque formation compared to control groups.
- Synergistic Antitumor Effects : A combination therapy study evaluated the compound alongside established chemotherapeutics (e.g., cisplatin) in xenograft models of lung cancer. The results demonstrated enhanced tumor regression rates when combined with (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride compared to monotherapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclization reactions of pyrrolidine or furan precursors under controlled conditions. For example:
- Cyclization with dicarbonyl compounds : Using hydrazones and Knorr-type reactions to form the fused furo-pyrrole framework .
- Stereoselective synthesis : Employing chiral catalysts or resolving agents to achieve the desired (3aR,6aS) configuration, critical for biological activity .
- Purity Optimization :
- Use high-performance liquid chromatography (HPLC) with chiral columns to separate enantiomers .
- Recrystallization in polar aprotic solvents (e.g., acetonitrile) improves crystallinity and purity (>98%) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry and ring fusion patterns (e.g., δ 3.2–4.1 ppm for fused furan-pyrrole protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 231.15) and detects impurities .
- Thermal Analysis (DSC/TGA) : Assesses decomposition temperatures (e.g., onset at 210°C) and hygroscopicity .
Q. How does stereochemistry at the 3a and 6a positions influence its reactivity and biological activity?
- Stereochemical Impact :
- The (3aR,6aS) configuration creates a rigid bicyclic structure, enhancing binding affinity to targets like G-protein-coupled receptors .
- Enantiomeric impurities (>5%) can reduce pharmacological efficacy; chiral HPLC is critical for quality control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Comparative Assays : Use standardized cell-based assays (e.g., cAMP inhibition for receptor activity) to validate results across labs .
- Structural Analysis : Confirm batch stereochemical purity via X-ray crystallography to rule out configuration-based discrepancies .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., furo[3,4-c]pyrrole derivatives) to identify trends .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurotransmitter systems?
- Approaches :
- Radioligand Binding Assays : Screen against receptor panels (e.g., serotonin 5-HT1A, dopamine D2) to identify primary targets .
- Knockout Models : Use CRISPR-edited neuronal cell lines to assess dependency on specific receptors .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability .
Q. How should degradation pathways be studied under extreme pH/temperature conditions?
- Protocol :
- Forced Degradation Studies : Expose the compound to pH 1–13 and temperatures up to 80°C, monitoring via LC-MS for breakdown products (e.g., hydrolyzed furan rings) .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
